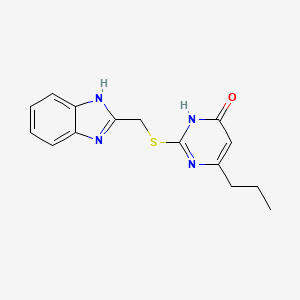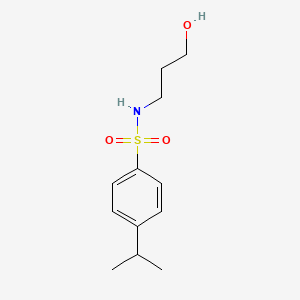![molecular formula C19H16N4OS B13376964 6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B13376964.png)
6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one typically involves the use of isothiazole-5-carbaldehyde as a starting material. The process includes methylation of isothiazole-5-carbaldehyde phenylhydrazone, followed by treatment with methyl fluorosulphonate and aqueous sodium carbonate . This results in the formation of the desired compound through a series of intermediate steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis process can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include methyl fluorosulphonate, sodium carbonate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol and chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to fully understand its molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1-phenyl-1,2,6-triazapentalene
- 6-Methyl-1-p-nitrophenyl-1,2,6-triazapentalene
- 1,6-Dimethyl-6aλ4-thia-1,2,6-triazapentalene
Uniqueness
6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one stands out due to its complex tetracyclic structure and the presence of multiple heteroatoms.
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H16N4OS/c1-23-8-7-13-12(9-23)14(11-5-3-2-4-6-11)15-16-17(25-19(15)22-13)18(24)21-10-20-16/h2-6,10H,7-9H2,1H3,(H,20,21,24) |
InChI Key |
MSWPQVOTNOWWSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C4=C(C(=O)NC=N4)SC3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376898.png)

![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)

![3-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]-5-fluoro-1H-indole](/img/structure/B13376918.png)
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B13376920.png)
![7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13376924.png)
![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13376936.png)
![11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13376944.png)
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B13376957.png)
![2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone](/img/structure/B13376961.png)
![2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B13376962.png)
![7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione](/img/structure/B13376971.png)
